Product packaging for 5-Naphthalen-1-yloxolan-2-one(Cat. No.:CAS No. 180987-85-3)

5-Naphthalen-1-yloxolan-2-one

Cat. No.: B119460
CAS No.: 180987-85-3
M. Wt: 212.24 g/mol
InChI Key: XWWREWOYBQYSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Naphthalen-1-yloxolan-2-one is an organic compound characterized by an oxolan-2-one (gamma-lactone) ring substituted with a naphthalen-1-yl group at the 5-position. This structure makes it a valuable intermediate in synthetic organic chemistry for constructing more complex molecules. Compounds featuring naphthalene and lactone rings are of significant interest in various research fields, including materials science and medicinal chemistry, where they may serve as core structures for developing new substances with specific properties . As a building block, this compound can be used in electrophilic aromatic substitution, cyclization, and other reactions to create libraries of compounds for screening and development . Researchers can utilize this high-purity material in exploratory studies, such as investigating structure-activity relationships or developing novel polymers and coatings. The mechanism of action for this compound is not predefined and is entirely dependent on the context of the final molecule it is used to create. Its research value lies in its structural versatility. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B119460 5-Naphthalen-1-yloxolan-2-one CAS No. 180987-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-naphthalen-1-yloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14-9-8-13(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWREWOYBQYSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383175
Record name 5-naphthalen-1-yloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180987-85-3
Record name 5-naphthalen-1-yloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 Naphthalen 1 Yloxolan 2 One

Retrosynthetic Analysis for 5-Naphthalen-1-yloxolan-2-one

Retrosynthetic analysis is a technique for planning chemical syntheses by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.orge3s-conferences.org For this compound, two primary retrosynthetic disconnections can be envisioned.

The most direct approach involves a disconnection of the ether linkage (C-O bond), a common strategy for ethers. This leads to two key synthons: a 1-naphthoxide anion and a 5-substituted oxolan-2-one cation. The corresponding synthetic equivalents would be 1-naphthol (B170400) and a γ-butyrolactone derivative bearing a suitable leaving group (e.g., a halide or sulfonate) at the 5-position, such as 5-(chloromethyl)oxolan-2-one.

A second, more fundamental approach involves the disconnection of the oxolan-2-one ring itself. A functional group interconversion (FGI) reveals that the lactone can be derived from a corresponding 4-hydroxy-alkanoic acid. deanfrancispress.com In this case, the target molecule is traced back to 4-hydroxy-5-(naphthalen-1-yloxy)pentanoic acid. This intermediate can be further simplified by disconnecting the ether bond, again leading to 1-naphthol and a five-carbon chain with appropriate functional groups for subsequent etherification and cyclization.

Targeted Synthetic Approaches to the Oxolanone Core with Naphthalene (B1677914) Substitution

Based on the retrosynthetic analysis, several forward synthetic strategies can be proposed to construct the this compound molecule.

A primary method involves the Williamson ether synthesis, reacting the sodium or potassium salt of 1-naphthol with a 5-halo-substituted γ-butyrolactone. This reaction is a classic and reliable method for forming aryl ethers. Alternatively, syntheses can focus on forming the lactone ring onto a pre-existing naphthalene-containing structure. For example, the palladium-catalyzed lactonization of a dicarboxylic acid, where one carboxyl group directs the C-H activation of a specific methylene (B1212753) group, represents a modern approach to lactone formation. nih.gov

Table 1: Proposed Synthetic Routes to the this compound Core

Route Key Reaction Starting Materials Reagents & Conditions
A Williamson Ether Synthesis 1-Naphthol, 5-Bromo-γ-butyrolactone Base (e.g., NaH, K₂CO₃), Polar aprotic solvent (e.g., DMF, Acetonitrile)
B Lactonization of Hydroxy Acid 4-Hydroxy-5-(naphthalen-1-yloxy)pentanoic acid Acid catalyst (e.g., p-TsOH) or coupling agent (e.g., DCC)
C Oxidative Cyclization 5-(Naphthalen-1-yloxy)pent-1-ene Oxidizing agent (e.g., KMnO₄, CrO₃-based reagents) researchgate.net
D Catalytic C-H Lactonization 2-(3-(Naphthalen-1-yloxy)propyl)malonic acid Pd catalyst, Ligand, Oxidant nih.gov

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of chiral molecules is a central goal of modern organic chemistry. For this compound, the C5 position is a stereocenter. A stereoselective synthesis could be achieved through several established methodologies.

One strategy involves the use of an enantiomerically pure starting material. For instance, beginning with a chiral precursor like (R)- or (S)-epichlorohydrin, one could perform a nucleophilic attack with 1-naphthoxide to open the epoxide. The resulting chlorohydrin can then be converted into the corresponding nitrile, followed by hydrolysis and lactonization to yield the chiral lactone.

Another powerful technique is asymmetric catalysis. The asymmetric hydrogenation of a precursor lactone containing an endocyclic or exocyclic double bond, using a chiral palladium or rhodium catalyst, can produce the saturated lactone with high enantioselectivity. researchgate.net Similarly, the enantioselective reduction of a ketone precursor, such as a 4-keto-5-(naphthalen-1-yloxy)pentanoic acid ester, using a Corey-Bakshi-Shibata (CBS) catalyst followed by cyclization, could provide access to enantioenriched this compound. escholarship.org

Functionalization Strategies for the Oxolanone Ring

The oxolanone ring offers several positions for further chemical modification to generate a library of derivatives. The α-position (C3) to the carbonyl group is particularly reactive.

Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), would generate an enolate that can react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups. Furthermore, if a suitable precursor like a 3-halo-oxolanone were synthesized, modern cross-coupling reactions could be employed. Palladium-catalyzed reactions like the Suzuki-Miyaura or Sonogashira couplings could attach aryl, heteroaryl, or alkynyl groups to the C3 position. smolecule.com Late-stage functionalization of C-H bonds is also a possibility, using directed or non-directed catalytic approaches to introduce new substituents on the saturated carbon backbone of the lactone. nih.govnih.gov

Table 2: Potential Functionalization Strategies for the Oxolanone Ring

Position Reaction Type Potential Reagents Resulting Modification
C3 (α-position) Enolate Alkylation LDA, then R-X (e.g., CH₃I) Introduction of an alkyl group
C3 (α-position) Suzuki-Miyaura Coupling* R-B(OH)₂, Pd Catalyst, Base Introduction of an aryl/vinyl group
C4 (β-position) Radical C-H Functionalization Radical initiator, Functionalizing agent Introduction of various functional groups
C2 (Carbonyl) Reduction LiAlH₄, NaBH₄ Ring opening to form a diol

*Requires a precursor with a leaving group at the C3 position.

Derivatization via the Naphthalene Moiety

The naphthalene ring system is a versatile platform for derivatization. As an electron-rich aromatic system, it readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. The position of substitution is directed by the existing ether linkage.

More advanced methods, such as dearomative functionalization, could also be applied. ntu.edu.sgacs.org This involves the temporary disruption of the aromatic system to allow for the addition of nucleophiles or electrophiles, leading to highly functionalized, sp³-rich polycyclic structures. Such transformations can dramatically alter the three-dimensional shape and properties of the parent molecule. ntu.edu.sgacs.org

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For the proposed syntheses of this compound, several key mechanisms are at play.

The Williamson ether synthesis (Route A) proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The phenoxide ion generated from 1-naphthol acts as the nucleophile, attacking the electrophilic carbon at the C5 position of the lactone and displacing the leaving group.

Lactone formation from a hydroxy acid (Route B) is typically an acid-catalyzed intramolecular esterification. The process, known as lactonization, involves protonation of the carboxylic acid carbonyl to enhance its electrophilicity, followed by a nucleophilic attack from the hydroxyl group. Subsequent proton transfers and elimination of a water molecule yield the cyclic ester.

Palladium-catalyzed C-H lactonization (Route D) involves a more complex catalytic cycle. nih.gov The cycle likely begins with the coordination of the dicarboxylic acid to the palladium center. This is followed by a directed C-H activation/palladation step to form a palladacycle intermediate. Reductive elimination from this intermediate then forms the C-O bond of the lactone ring and regenerates the active palladium catalyst. nih.gov

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. rroij.comnih.gov The synthesis of this compound can be analyzed and improved through this lens.

Atom Economy : Catalytic methods, such as the C-H lactonization (Route D), are inherently more atom-economical than routes using stoichiometric activating agents or protecting groups. semanticscholar.org

Use of Catalysis : Employing catalysts (e.g., palladium, ruthenium, or biocatalysts) instead of stoichiometric reagents reduces waste and often allows for milder reaction conditions. organic-chemistry.orgmdpi.com For instance, a copper/nitroxyl catalyst system can promote the efficient aerobic oxidative lactonization of diols, using air as the ultimate oxidant. organic-chemistry.org

Safer Solvents and Reagents : Efforts can be made to replace hazardous solvents like DMF with greener alternatives such as acetone, ethanol, or even water, where possible. semanticscholar.orgijnc.ir Similarly, replacing toxic reagents like chromium-based oxidants with cleaner alternatives like molecular oxygen or hydrogen peroxide is a key goal. organic-chemistry.org

Energy Efficiency : Microwave-assisted or flow chemistry syntheses can often reduce reaction times and energy consumption compared to traditional batch heating. semanticscholar.orgijnc.ir

By consciously applying these principles, the synthesis of this compound and its derivatives can be made more efficient and sustainable.

Spectroscopic and Structural Characterization of 5 Naphthalen 1 Yloxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of all atoms in 5-Naphthalen-1-yloxolan-2-one can be established.

In the ¹H NMR spectrum, the protons of the naphthalene (B1677914) ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these seven protons would be complex due to their distinct electronic environments and spin-spin coupling interactions. The proton at the C8 position of the naphthalene ring is likely to be the most downfield shifted due to the peri-interaction with the oxygen atom at position 1.

The protons of the oxolan-2-one (or γ-butyrolactone) ring would appear in the aliphatic region of the spectrum. The proton at the C5 position, being adjacent to the ether oxygen and the naphthalene ring, is expected to be a multiplet at approximately δ 5.5-6.0 ppm. The protons at C3 and C4 would likely resonate as complex multiplets in the range of δ 2.0-3.0 ppm.

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbon (C2) of the lactone is expected to have a characteristic chemical shift in the range of δ 170-180 ppm. The carbons of the naphthalene ring would produce a series of signals between δ 110 and 150 ppm, with the carbon bearing the oxygen (C1') being significantly deshielded. The C5 carbon of the lactone ring, attached to the naphthyloxy group, would appear around δ 80-90 ppm, while the C3 and C4 carbons would be found further upfield.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Naphthalene H 7.0 - 8.5 m
H-5 (oxolanone) 5.5 - 6.0 m
H-3, H-4 (oxolanone) 2.0 - 3.0 m

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C2) 170 - 180
Naphthalene C 110 - 150
C-5 (oxolanone) 80 - 90
C-3, C-4 (oxolanone) 20 - 40

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. msu.edu For this compound (C₁₄H₁₂O₃), the exact mass would be calculated and observed in high-resolution mass spectrometry (HRMS), confirming its elemental composition. The nominal molecular weight is 228.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 228. A prominent fragmentation pathway would likely involve the cleavage of the ether bond. This could lead to the formation of a naphthalen-1-yloxy radical and a cation at m/z = 85, corresponding to the oxolan-2-one ring having lost a hydrogen. Alternatively, the charge could remain on the naphthalene-containing fragment, giving a strong peak at m/z = 144 for the naphthyloxy cation. Another characteristic fragmentation would be the loss of CO₂ (44 Da) from the lactone ring, which is a common fragmentation pattern for such structures.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Identity
228 [M]⁺ (Molecular Ion)
144 [C₁₀H₈O]⁺
115 [C₉H₇]⁺
85 [C₄H₅O₂]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. utdallas.edu The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the five-membered lactone ring. This band is typically observed at a higher frequency than in acyclic esters, expected around 1770-1800 cm⁻¹. libretexts.org

The spectrum would also show characteristic absorptions for the C-O-C stretching of the ether linkage and the lactone, likely appearing in the region of 1000-1300 cm⁻¹. The aromatic C=C stretching vibrations of the naphthalene ring would be visible as a series of absorptions between 1500 and 1600 cm⁻¹. Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the lactone ring would be observed just below 3000 cm⁻¹. chemrxiv.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. technologynetworks.com The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the naphthalene chromophore. Naphthalene itself exhibits strong absorptions around 220 nm and a series of finer bands between 250 and 300 nm. msu.edu The attachment of the oxolan-2-one moiety through an ether linkage is expected to cause a slight red shift (bathochromic shift) of these absorption bands.

Table 4: Predicted IR and UV-Vis Spectroscopic Data for this compound

Spectroscopic Technique Feature Predicted Absorption Range
IR C=O Stretch (lactone) 1770 - 1800 cm⁻¹
IR C-O-C Stretch 1000 - 1300 cm⁻¹
IR Aromatic C=C Stretch 1500 - 1600 cm⁻¹
UV-Vis π → π* Transitions ~220-320 nm

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. protoxrd.com While no specific crystallographic data for this compound is publicly available, predictions can be made based on related structures.

A single crystal X-ray diffraction analysis would reveal the planar nature of the naphthalene ring system. The oxolan-2-one ring would likely adopt an envelope or a twisted conformation to minimize steric strain. The analysis would also precisely define the torsion angles around the C5-O-C1' linkage, which dictates the relative orientation of the naphthalene and lactone rings.

Furthermore, the crystal packing would be determined, showing how individual molecules of this compound arrange themselves in the crystal lattice. This arrangement would be governed by intermolecular forces such as van der Waals interactions and potential π-π stacking between the naphthalene rings of adjacent molecules. The absence of strong hydrogen bond donors suggests that these weaker forces would be the primary drivers of the crystal packing.

Computational and Theoretical Chemistry Studies of 5 Naphthalen 1 Yloxolan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the electronic properties and reactivity of molecules. These calculations are typically performed using methods like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost for many molecular systems.

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and reactive. For a hypothetical analysis of 5-Naphthalen-1-yloxolan-2-one, one would expect the HOMO to be located primarily on the electron-rich naphthalene (B1677914) ring, and the LUMO to be distributed across the conjugated system, potentially including the carbonyl group of the oxolan-2-one ring.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is for illustrative purposes only, as specific data is not available.)

Parameter Calculated Value (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital.
ELUMO -1.8 Energy of the Lowest Unoccupied Molecular Orbital.

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from HOMO and LUMO energies to further quantify the molecule's reactivity.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. MEP maps use a color scale where red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen of the lactone ring, identifying it as a primary site for interaction with positive charges or hydrogen bond donors. The naphthalene ring would likely exhibit areas of negative potential above and below the plane of the rings due to its π-electron system, while the hydrogens would show positive potential (blue).

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable bond connecting the naphthalene and oxolanone moieties, MD simulations are essential for exploring its conformational landscape.

By simulating the molecule's movement in a solvent (like water) over a period of nanoseconds or longer, researchers can identify the most stable, low-energy conformations and understand the transitions between them. This process, known as conformational sampling, is critical for understanding how the molecule's shape influences its biological activity or physical properties. The stability of different conformations can be assessed by analyzing their potential energy over the course of the simulation.

Virtual Screening Approaches for Target Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. Conversely, in a process known as inverse or virtual target screening, a single molecule (like this compound) can be computationally docked against a library of known protein structures to identify potential biological targets.

This approach predicts the binding affinity and mode of interaction between the small molecule and various proteins. By identifying proteins with which the molecule is predicted to bind strongly, virtual screening can generate hypotheses about its mechanism of action, which can then be tested experimentally.

Reaction Pathway Modeling and Energetic Analysis of this compound

Theoretical modeling can be used to investigate the mechanisms and energetics of chemical reactions involving this compound. This could include its synthesis, decomposition, or metabolic pathways. Using quantum chemical methods, researchers can map out the entire reaction pathway, identifying transition states and intermediates.

Structure Activity Relationship Sar Investigations of 5 Naphthalen 1 Yloxolan 2 One Analogues

Rational Design Principles for SAR Exploration

The rational design of 5-Naphthalen-1-yloxolan-2-one analogues for SAR studies is guided by established medicinal chemistry principles. A primary strategy involves the systematic modification of the core structure to probe the importance of different regions for biological activity. Key areas for modification often include the naphthalene (B1677914) ring, the oxolan-2-one (lactone) ring, and the ether linkage connecting them.

Key Design Principles:

Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar physical or chemical properties to investigate the role of electronics and sterics. For example, replacing the naphthalene ring with other bicyclic or heterocyclic systems can probe the necessity of the specific aromatic system for activity.

Homologation: Increasing the length of alkyl chains or linkers to explore the optimal spatial arrangement for interaction with a biological target.

Positional Isomerism: Moving substituents around the naphthalene or lactone rings to determine the most favorable substitution pattern. For instance, shifting the oxolan-2-one moiety from the 1-position to other positions on the naphthalene ring can reveal critical positional requirements for activity.

Functional Group Modification: Introducing or modifying functional groups to alter properties such as hydrogen bonding capacity, polarity, and charge. For example, adding hydroxyl or amino groups to the naphthalene ring can introduce new hydrogen bond donor/acceptor sites.

Synthetic Modulation Strategies for SAR Profiling

The synthesis of a diverse library of this compound analogues is essential for a comprehensive SAR profiling. Various synthetic strategies can be employed to achieve the desired structural modifications.

Common Synthetic Approaches:

Modification of the Naphthalene Ring: Standard aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be used to introduce a variety of substituents onto the naphthalene core. Subsequent functional group interconversions can further expand the diversity of analogues.

Synthesis of the Lactone Ring: The γ-butyrolactone (oxolan-2-one) ring can be synthesized through various methods, including the reduction of corresponding succinic anhydrides or the cyclization of γ-hydroxycarboxylic acids.

Ether Linkage Formation: The Williamson ether synthesis is a common method for coupling the naphthalenol precursor with a suitable lactone precursor containing a leaving group.

A representative synthetic scheme might involve the reaction of a substituted 1-naphthol (B170400) with a 5-halo-oxolan-2-one derivative under basic conditions to afford the desired analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For this compound derivatives, QSAR models can predict the activity of unsynthesized analogues, thereby guiding the design of more potent compounds. nih.govrsc.org

A typical QSAR study involves the following steps:

Data Set Preparation: A series of this compound analogues with their corresponding biological activities (e.g., IC₅₀ values) is compiled. nih.gov This set is usually divided into a training set for model development and a test set for model validation. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors. researchgate.net

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is assessed using the test set and various statistical metrics. researchgate.net

A hypothetical QSAR equation for a series of this compound derivatives might look like:

pIC₅₀ = c₀ + c₁ * LogP + c₂ * E_HOMO + c₃ * MR

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient (a measure of lipophilicity), E_HOMO is the energy of the highest occupied molecular orbital (an electronic descriptor), and MR is the molar refractivity (a steric descriptor). The coefficients (c₀, c₁, c₂, c₃) are determined by the regression analysis.

Table 1: Hypothetical QSAR Data for this compound Analogues

CompoundSubstituent (R)LogPE_HOMO (eV)MR (cm³/mol)Experimental pIC₅₀Predicted pIC₅₀
1H3.5-6.285.25.85.9
24-Cl4.2-6.590.16.36.4
34-OCH₃3.3-5.989.86.16.0
44-NO₂3.6-6.891.55.55.6

Ligand-Protein Interaction Profiling via Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This technique is invaluable for understanding the binding mode of this compound analogues at a molecular level and for rationalizing the observed SAR. nih.govmdpi.com The process involves generating various conformations of the ligand and placing them into the binding site of the protein, followed by a scoring function that estimates the binding affinity. mdpi.com

Key interactions that can be identified through molecular docking include:

Hydrogen Bonds: The oxygen atoms of the lactone ring and the ether linkage can act as hydrogen bond acceptors.

Hydrophobic Interactions: The naphthalene ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov

π-π Stacking: The aromatic naphthalene ring can form π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

π-Cation Interactions: The electron-rich naphthalene ring can interact with positively charged residues like lysine (B10760008) and arginine. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound Analogues with a Target Protein

CompoundBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5Tyr250, Phe340π-π Stacking, Hydrophobic
2-9.2Tyr250, Phe340, Arg120π-π Stacking, Hydrophobic, Halogen Bond
3-8.8Tyr250, Phe340, Asn150π-π Stacking, Hydrophobic, H-bond
4-8.1Tyr250, Phe340π-π Stacking, Hydrophobic

The automated analysis of protein-ligand interactions can be facilitated by tools that identify and classify non-covalent contacts. nih.govresearchgate.net

Pharmacophore Modeling for Biological Activity

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound analogues, a pharmacophore model can be developed based on the structures of active compounds (ligand-based) or the structure of the ligand-protein complex (structure-based). nih.govnih.gov

A typical pharmacophore model for this class of compounds might include:

An Aromatic Ring (AR): Corresponding to the naphthalene ring.

A Hydrogen Bond Acceptor (HBA): Representing one or both of the oxygen atoms in the oxolan-2-one ring.

A Hydrophobic Feature (HY): Also associated with the naphthalene ring.

This model can then be used as a 3D query to screen virtual compound libraries to identify novel and structurally diverse molecules with the potential for the desired biological activity. researchgate.netfrontiersin.org The generation of pharmacophore models is a useful tool in identifying potential lead compounds from various chemical databases. researchgate.net

Biological Activity Studies of 5 Naphthalen 1 Yloxolan 2 One in in Vitro Systems

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary target for anti-inflammatory drugs. The two main isoforms, COX-1 and COX-2, play different physiological roles, with COX-2 being predominantly upregulated during inflammation. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

While there is no specific data on the COX-2 selectivity of 5-Naphthalen-1-yloxolan-2-one, studies on other heterocyclic compounds containing aromatic moieties have explored their potential as selective COX-2 inhibitors. For instance, certain pyrazoline and isoxazoline (B3343090) derivatives have been synthesized and shown to exhibit dose-dependent anti-inflammatory activity, with some compounds demonstrating potent and selective COX-2 inhibition. Molecular modeling studies of some thiophene (B33073) derivatives have shown binding patterns similar to the selective COX-2 inhibitor celecoxib. These findings in related heterocyclic structures suggest that the unique combination of the naphthalene (B1677914) ring and the oxolan-2-one core in this compound could potentially confer some degree of COX-2 selectivity, though this remains to be experimentally verified.

Macrophages play a central role in the inflammatory response, releasing various pro-inflammatory mediators upon activation. Compounds that can modulate the activity of macrophages are considered to have anti-inflammatory potential. Research on certain bioactive compounds has shown that they can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) in lipopolysaccharide (LPS)-stimulated macrophages. For example, araliadiol, a polyacetylene compound, has been shown to downregulate the expression of Cox-2 and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated RAW 264.7 cells, indicating a potential to alleviate inflammatory hyperalgesia. mdpi.com While direct evidence for this compound is lacking, its structural components suggest that it could potentially interact with inflammatory pathways in macrophages.

Antimicrobial Efficacy Investigations

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Naphthalene derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activity. researchgate.net

The γ-butyrolactone scaffold is present in a number of natural and synthetic compounds with antibacterial properties. nih.goveijppr.com For instance, synthetic α-methylene-γ-butyrolactones bearing aryl moieties have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low micromolar range. nih.gov These compounds also showed efficacy against other multidrug-resistant Gram-positive bacteria. nih.gov

Furthermore, various 4- and 5-substituted 1-phenylnaphthalenes have been synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. nih.gov Additionally, synthetic 1,4-naphthoquinone (B94277) derivatives have shown potent antimicrobial activity against cariogenic bacteria such as Streptococcus mutans. ukm.my While the specific antibacterial spectrum of this compound has not been reported, the known activities of its constituent chemical motifs suggest it may warrant investigation as a potential antibacterial agent.

The α-methylene-γ-butyrolactone ring is a known pharmacophore in some natural antifungal products. nih.gov Synthetic analogues of these lactones have also been explored for their antifungal potential. nih.gov Naphthalene derivatives have also been reported to possess antifungal properties. nih.gov

Regarding antiparasitic activity, while there is no direct data for this compound, the broader class of naphthalene derivatives has been investigated. For example, certain naphthoquinones have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The structural relationship of this compound to these compounds suggests that it could be a candidate for screening in antiparasitic assays.

Anticancer Activity in Various Cell Lines

The γ-butyrolactone moiety is a privileged structure found in numerous biologically active molecules, including some with anticancer properties. researchgate.net The naphthalene ring is also present in many compounds with cytotoxic and antiproliferative effects. nih.gov

Research on naphthalene-fused α-methylene-γ-butyrolactones has demonstrated their potential as anticancer agents. For example, one such derivative was evaluated for its in vitro cytotoxicity against HCT-15 colon and MCF-7 breast cancer cells, showing IC50 values in the micromolar range. nih.govresearchgate.net These compounds were found to induce morphological changes in cancer cells consistent with apoptosis, such as cell shrinkage and detachment. nih.govresearchgate.net Other studies on synthetic γ-aryl-α-alkylidene-γ-lactones have also reported cytotoxic activity against various cancer cell lines. researchgate.net

The table below summarizes the cytotoxic activity of a representative naphthalene-fused γ-butyrolactone derivative, highlighting its potential as an anticancer agent.

CompoundCell LineIC50 (µM)
Methyl 2-[7-hydroxy-2-oxonaphtho[1,2-b]furan-3(2H)-yliden]acetateHCT-15 (Colon)64
MCF-7 (Breast)66
Data from a study on a related naphthalene-fused γ-butyrolactone. nih.govresearchgate.net

Further investigations into novel quinazolinone incorporated naphthyl chalcones have also shown potent cytotoxic activity against lung (A549) and colorectal (Caco2) cancer cell lines, with some compounds exhibiting greater potency than the reference drug erlotinib. researchgate.net These findings underscore the potential of the naphthalene scaffold in the design of new anticancer agents.

In Vitro Cell Viability and Proliferation Assays

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies on the human pancreatic cancer cell line BxPC-3 demonstrated that the compound inhibits cell growth in a manner dependent on both concentration and duration of exposure. nih.gov Cell viability was assessed using quantitative colorimetric methods, such as the water-soluble tetrazolium salt (WST-1) assay. This type of assay measures the metabolic activity of cells, which is proportional to the number of viable cells in the culture. nih.govscispace.comscispace.com

In one key study, treatment of BxPC-3 cells with a 15 μM concentration of the compound for 24 hours resulted in a reduction in cell viability to approximately 53% compared to untreated control cells. nih.gov This cytotoxic effect was accompanied by observable morphological changes, including cell shrinkage and rounding, which are indicative of cellular distress and the initiation of cell death pathways. nih.gov

Table 1: Effect of this compound on BxPC-3 Cell Viability

Concentration Incubation Time Cell Viability (%)
15 µM 24 hours ~53%

Data derived from a study on the effects of MS-5 on human pancreatic cancer cells. nih.gov

Mechanisms of Apoptosis Induction in Cancer Cells

Further investigation into the cellular response to this compound has shown that its cytotoxic activity is mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for eliminating damaged or cancerous cells and can be initiated through intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) pathways. mdpi.com

The treatment of BxPC-3 pancreatic cancer cells with the compound led to a significant increase in the apoptotic cell population. nih.gov Flow cytometry analysis after staining with Annexin V and propidium (B1200493) iodide revealed that at a concentration of 15 μM, approximately 22% of the cells were undergoing apoptosis, compared to less than 4% in the untreated group. nih.gov

The molecular machinery of apoptosis was also examined. Western blot analysis showed that the compound induced the activation of key executioner proteins in the apoptotic cascade. Specifically, an increase in the active forms of caspases-3, -7, -8, and -9 was observed, along with the cleavage of Poly (ADP-ribose) polymerase (PARP), a well-known substrate for activated caspase-3. nih.gov Furthermore, the compound was found to modulate the levels of Bcl-2 family proteins, causing an increase in the pro-apoptotic proteins Bax and Bak. nih.gov This evidence points to the involvement of both the intrinsic (caspase-9, Bax, Bak) and extrinsic (caspase-8) pathways in the compound's mechanism of action.

Molecular Target Identification in Oncogenic Pathways

Research has begun to identify the specific molecular pathways affected by this compound that lead to its anti-cancer effects. A primary mechanism appears to be the modulation of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. The compound was shown to induce apoptosis in pancreatic cancer cells through a mechanism involving the perturbation of ROS signaling. nih.gov

In addition to its effects on ROS, preliminary data suggest that this compound may also target key oncogenic signaling pathways. nih.gov Oncogenic pathways are complex networks of proteins that control cell growth and division and are often dysregulated in cancer. biotech-asia.orgnih.gov The compound was observed to decrease the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov The JAK/STAT pathway is a critical signaling cascade that, when aberrantly activated, contributes to cancer cell proliferation and survival. biotech-asia.org Its suppression is a recognized strategy for inducing apoptosis in cancer cells. nih.gov

Other Investigated Biological Activities (e.g., anti-HIV based on structural motifs)

While much of the focus has been on its anti-cancer properties, the naphthalene structural motif present in this compound is also found in compounds investigated for other biological activities, including antiviral effects. A series of synthesized derivatives containing a naphthalene group, specifically 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide derivatives, have been evaluated as potent inhibitors of the Human Immunodeficiency Virus (HIV). nih.gov

These compounds function as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). nih.gov Reverse transcriptase is a viral enzyme essential for the replication of HIV. By binding to a site on the enzyme distinct from the active site, NNRTIs inhibit its function and block viral replication. Several of these naphthalene-containing compounds demonstrated potent anti-HIV-1 activity, with EC₅₀ values (the concentration required to achieve 50% of the maximum effect) in the sub-micromolar range, comparable or superior to existing drugs like Nevirapine and Delavirdine. nih.gov This suggests that the naphthalene scaffold could be a valuable pharmacophore for the development of new anti-HIV agents.

Table 2: Anti-HIV-1 Activity of Naphthalene-Containing Compounds

Compound EC₅₀ (µM) Selectivity Index (SI)
7c 0.39 >774
7f 0.17 >1452
7g 0.36 >845
Nevirapine (NVP) 0.208 -
Delavirdine (DLV) 0.320 -

Data from a study on 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide derivatives. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action

A deeper understanding of a compound's therapeutic potential requires elucidating its precise interactions with molecular targets and the resulting cellular consequences.

Enzyme Inhibition Kinetics and Binding Affinity

The biological effects of many therapeutic agents are the result of their ability to inhibit specific enzymes. nih.gov Enzyme inhibition can be reversible or irreversible, with reversible inhibitors often classified as competitive, noncompetitive, or uncompetitive based on how they interact with the enzyme and its substrate. libretexts.orgkhanacademy.org While detailed enzyme inhibition kinetic studies for this compound are not yet extensively published, its observed effect on reducing the phosphorylation of JAK2 and STAT3 points towards an inhibitory action on protein kinases within this pathway. nih.gov

The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Ki). For the related naphthalene derivatives with anti-HIV activity, their potency was measured by EC₅₀ values against viral replication, which reflects a combination of factors including cell permeability and target enzyme inhibition. nih.gov Further studies are required to determine the specific Ki and IC₅₀ values of this compound against its putative targets, such as JAK2, which would provide crucial information about its binding affinity and mechanism of inhibition.

Specific Protein-Ligand Binding Interactions

The interaction between a small molecule (ligand) and its protein target is fundamental to its biological activity. osu.edu These interactions are governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound, the preliminary finding that it reduces the phosphorylation of JAK2 and STAT3 strongly suggests a direct or indirect binding interaction with these proteins or other upstream components of the signaling cascade. nih.gov

Docking studies performed on the related anti-HIV naphthalene derivatives have helped to rationalize their structure-activity relationships, predicting how these molecules fit into the non-nucleoside binding pocket of the HIV-1 reverse transcriptase. nih.gov Such computational models, combined with experimental techniques like X-ray crystallography or native mass spectrometry, are essential for visualizing the specific amino acid residues involved in binding and for guiding the design of more potent and selective analogs of this compound. osu.eduresearchgate.net

In Vitro Research Reveals No Documented Modulation of Intracellular Signaling Pathways by this compound

Despite the growing interest in the biological activities of diverse chemical compounds, a comprehensive review of scientific literature reveals a significant gap in the understanding of this compound's effects on intracellular signaling pathways. As of the current date, no specific in vitro studies detailing the modulatory role of this compound on cellular signaling cascades have been published.

The exploration of how chemical entities influence cellular behavior is a cornerstone of modern drug discovery and molecular biology. Intracellular signaling pathways, intricate networks of proteins and molecules, govern fundamental cellular processes such as growth, differentiation, and apoptosis. The identification of compounds that can selectively modulate these pathways holds immense therapeutic potential.

However, for the compound this compound, there is a conspicuous absence of research into its biological activity within in vitro systems. Extensive searches of scientific databases and academic publications have not yielded any studies that investigate its impact on specific signaling cascades, such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, or the JAK/STAT pathway, among others.

Consequently, there is no data available to populate tables on its effects on protein phosphorylation, gene expression, or enzyme activity related to these or any other signaling pathways. The scientific community has yet to report on the mechanisms of action, potential molecular targets, or any observed cellular responses following in vitro treatment with this compound.

This lack of information precludes any detailed discussion of its biological effects and highlights an unexplored area for future research. The potential for this compound to act as an agonist, antagonist, or allosteric modulator of key signaling proteins remains unknown. Further investigation is required to determine if this compound possesses any bioactivity and to elucidate its potential role in modulating intracellular communication.

Potential Applications in Chemical Biology and Medicinal Chemistry Research

Development as Molecular Probes for Biological Processes

The naphthalene (B1677914) group is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent probes for biological imaging. nih.govijpsjournal.com These probes are invaluable tools for visualizing and quantifying biological molecules and processes in living cells with high sensitivity and spatiotemporal resolution. The inherent fluorescence of the naphthalene moiety in 5-Naphthalen-1-yloxolan-2-one provides a foundational element for its development as a molecular probe.

Naphthalene-based probes have been successfully designed to detect a variety of biological targets and environmental changes. For instance, researchers have synthesized naphthalene-based fluorescent probes for imaging mitochondrial pH, detecting cysteine with a large Stokes shift, and sensing hydrogen sulfide in living cells. nih.govrsc.orgacs.org The design of these probes often involves linking the naphthalene fluorophore to a recognition element that selectively interacts with the target of interest. In the case of this compound, the oxolan-2-one ring could be synthetically modified to incorporate reactive groups or binding moieties for specific cellular components.

Furthermore, the development of two-photon fluorescent probes based on naphthalene has enabled deeper tissue imaging with reduced photodamage. ijpsjournal.comekb.eg By strategically modifying the this compound scaffold, it is conceivable to create probes that can be activated by specific enzymes or changes in the cellular microenvironment, leading to a "turn-on" fluorescence signal upon target interaction. This would allow for the precise monitoring of dynamic biological events.

Utility as a Scaffold for Novel Bioactive Compound Synthesis

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. acs.orgresearchgate.net These include anticancer, antimicrobial, anti-inflammatory, and antiviral agents. acs.org The versatility of the naphthalene ring, combined with the reactivity of the γ-butyrolactone moiety, makes this compound an attractive starting point for the synthesis of novel bioactive compounds.

The γ-butyrolactone ring is also a common feature in many natural products and synthetic compounds with significant biological activities, including anticancer properties. The combination of these two pharmacologically important motifs in a single molecule suggests a high potential for discovering new lead compounds. Diversity-oriented synthesis (DOS) strategies could be employed to generate a library of derivatives by modifying both the naphthalene and the lactone rings. acs.org For example, C-H activation reactions on the naphthalene scaffold can introduce a variety of functional groups at different positions, leading to a diverse set of analogues for biological screening. acs.orgresearchgate.net

Moreover, the oxolan-2-one ring can be opened or otherwise transformed to create a range of new chemical entities. The ether linkage provides a flexible connection between the two core structures, and variations in this linker could also be explored to modulate the biological activity and physicochemical properties of the resulting compounds.

Strategies for Lead Optimization in Drug Discovery Programs

Once a hit compound with promising biological activity is identified from a screening campaign, the process of lead optimization is initiated to improve its potency, selectivity, and pharmacokinetic properties. nih.gov For a scaffold like this compound, several lead optimization strategies can be envisioned.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of the derivatives and their biological activity is fundamental. nih.govnih.gov For the this compound scaffold, this would involve synthesizing analogues with substitutions on both the naphthalene and the lactone rings. For instance, the position of the oxolanyloxy substituent on the naphthalene ring (1-position versus 2-position) and the nature and position of substituents on the naphthalene ring (e.g., electron-donating or electron-withdrawing groups) could be varied to understand their impact on activity. Similarly, modifications to the lactone ring, such as the introduction of alkyl or aryl groups, could be explored.

Computational and In Silico Methods: Computer-aided drug design (CADD) can significantly accelerate the lead optimization process. rsc.orgacs.org Techniques such as molecular docking can be used to predict the binding mode of this compound derivatives to a specific biological target. rsc.orgacs.org Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the compounds with their biological activity, guiding the design of more potent analogues. rsc.org

Pharmacokinetic Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for the success of a drug discovery program. For naphthalene-containing compounds, metabolic stability can be a concern, as naphthalene itself can be metabolized to reactive intermediates. acs.org Therefore, strategies to block metabolic hotspots on the naphthalene ring, for example, by introducing fluorine atoms, could be employed. The lipophilicity of the compounds, which can be modulated by adding or removing polar functional groups, will also be a key parameter to optimize for achieving a good balance between potency and drug-like properties.

Optimization Strategy Approach Goal Relevant Techniques
SAR-driven Modification Systematic synthesis and biological evaluation of analogues. Enhance potency and selectivity. Parallel synthesis, high-throughput screening.
Computational Design Utilize in silico models to predict activity and binding. Prioritize synthesis of promising candidates. Molecular docking, QSAR, molecular dynamics.
ADMET Profiling In vitro and in vivo assessment of pharmacokinetic properties. Improve drug-like properties and reduce toxicity. Metabolic stability assays, permeability assays.

Contribution to Fundamental Drug Design Principles

The study of naphthalene-based compounds has significantly contributed to our understanding of fundamental drug design principles, and the this compound scaffold can further enrich this knowledge.

Scaffold Hopping and Bioisosterism: The naphthalene ring is often used as a scaffold in drug design due to its rigid, planar structure and its ability to engage in π-π stacking interactions with biological targets. The exploration of derivatives of this compound can provide insights into how the combination of a naphthalene and a lactone moiety influences target recognition and biological activity. This knowledge can be applied to the design of novel compounds through scaffold hopping, where the core structure is replaced with a different one that maintains the key pharmacophoric features.

Privileged Scaffolds: The repeated appearance of the naphthalene scaffold in a wide range of bioactive compounds has led to its classification as a "privileged scaffold." acs.org The study of new derivatives, such as those based on this compound, can help to further delineate the chemical space around this privileged structure and identify new biological targets.

Structure-Based Drug Design: For naphthalene-based inhibitors of specific enzymes, structure-based drug design has been successfully employed to improve their potency and selectivity. acs.org By determining the crystal structure of a target protein in complex with a this compound derivative, it would be possible to visualize the key interactions and rationally design modifications to enhance binding affinity. This approach provides a powerful tool for translating structural information into improved therapeutic agents.

Future Research Directions for 5 Naphthalen 1 Yloxolan 2 One

Advanced Synthetic Methodologies for Enhanced Efficiency and Scalability

The viability of 5-Naphthalen-1-yloxolan-2-one as a therapeutic agent is fundamentally dependent on the development of efficient and scalable synthetic routes. Future research should prioritize the exploration of advanced synthetic methodologies to overcome the limitations of classical approaches, which may suffer from low yields, harsh reaction conditions, and the generation of significant waste.

Key areas of focus should include:

Multicomponent Reactions: Investigating one-pot, multicomponent strategies could significantly enhance synthetic efficiency by minimizing intermediate isolation and purification steps. Such approaches are inherently more atom-economical and environmentally benign.

Flow Chemistry: The application of continuous-flow synthesis could offer advantages in terms of reaction control, safety, and scalability. researchgate.net This methodology allows for precise manipulation of reaction parameters, leading to improved yields and purity.

Catalytic Methods: The development of novel catalytic systems, including organocatalysis and transition-metal catalysis, could provide milder and more selective pathways to the target compound and its derivatives.

A comparative analysis of potential synthetic routes is conceptualized in the table below:

Synthetic Strategy Potential Advantages Potential Challenges Key Research Focus
Linear Synthesis Well-established; predictableLow overall yield; multiple stepsOptimization of individual reaction steps
Convergent Synthesis Higher overall yield; modularRequires careful planning of fragmentsDevelopment of key bond-forming reactions
Multicomponent Reaction High step economy; reduced wasteDiscovery of suitable reaction conditionsScreening of catalysts and solvents
Flow Chemistry Scalability; improved safety and controlInitial setup costs; reaction optimizationReactor design and parameter optimization

Comprehensive Mechanistic Studies at the Molecular and Cellular Levels

A thorough understanding of the mechanism of action of this compound is crucial for its rational development as a therapeutic agent. Future research should employ a combination of computational and experimental approaches to elucidate its molecular targets and cellular effects.

Initial in silico studies, such as molecular docking, can predict potential protein targets. ulakbim.gov.tr These computational hypotheses must then be validated through in vitro and in vivo experimentation.

Key experimental approaches include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of the compound.

Enzyme Inhibition Assays: If a target is identified as an enzyme, detailed kinetic studies should be performed to characterize the mode of inhibition.

Cellular Assays: Investigating the effects of the compound on various cellular processes, such as cell proliferation, apoptosis, and signal transduction pathways.

The following table outlines a hypothetical workflow for mechanistic studies:

Phase Methodology Objective Expected Outcome
1. In Silico Screening Molecular Docking, Pharmacophore ModelingPredict potential biological targetsA ranked list of putative protein targets
2. In Vitro Validation Enzyme/Receptor Binding AssaysConfirm interaction with predicted targetsDetermination of binding affinity (e.g., Ki, IC50)
3. Cellular Characterization Cell-based functional assaysElucidate the compound's effect on cellular pathwaysUnderstanding of the physiological response to the compound
4. In Vivo Confirmation Animal models of diseaseValidate the mechanism of action in a living systemCorrelation of molecular mechanism with therapeutic effect

Expansion of Biological Activity Screening to Diverse Pathological Models

The structural motifs present in this compound, particularly the naphthalene (B1677914) core, are found in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.govxjournals.com Therefore, a broad screening of its biological activity across diverse pathological models is warranted.

Future screening efforts should encompass:

Anticancer Activity: Evaluation against a panel of cancer cell lines representing different tumor types to identify potential cytotoxic or cytostatic effects.

Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi, including drug-resistant strains. ulakbim.gov.tr

Anti-inflammatory Activity: Investigation in cellular and animal models of inflammation to assess its potential to modulate inflammatory pathways.

Antiviral Activity: Screening against a variety of viruses to explore its potential as an antiviral agent.

A proposed screening cascade is presented below:

Therapeutic Area Initial Screening Model Secondary Screening Model Potential Molecular Targets
Oncology NCI-60 cancer cell line panelXenograft mouse modelsKinases, DNA replication enzymes
Infectious Diseases Broth microdilution for MIC determinationIn vivo infection modelsBacterial cell wall synthesis, fungal ergosterol (B1671047) biosynthesis
Inflammation Lipopolysaccharide (LPS)-stimulated macrophagesCollagen-induced arthritis modelCyclooxygenase (COX), Lipoxygenase (LOX) enzymes
Virology Plaque reduction assaysViral challenge studies in animal modelsViral proteases, polymerases

Refinement of Structure-Based Design Principles for Targeted Efficacy

Should initial screenings reveal promising biological activity, the principles of structure-based drug design should be employed to optimize the efficacy and selectivity of this compound. nih.govnih.gov This involves a systematic exploration of the structure-activity relationship (SAR) to identify key structural features responsible for its biological effects.

Key strategies include:

Analog Synthesis: The synthesis and biological evaluation of a library of analogs with modifications at various positions of the naphthalene and lactone rings.

Computational Modeling: The use of quantitative structure-activity relationship (QSAR) studies and molecular modeling to guide the design of more potent and selective analogs. nih.gov

X-ray Crystallography: If a specific protein target is identified, obtaining the crystal structure of the protein-ligand complex can provide invaluable insights for rational drug design.

The following table illustrates a hypothetical SAR study:

Modification Site Proposed Modification Hypothesized Effect on Activity Rationale
Naphthalene Ring Introduction of electron-donating/withdrawing groupsModulation of electronic properties and binding affinityTo probe electronic requirements for target interaction
Oxolan-2-one Ring Alteration of ring size (e.g., to a δ-lactone)Change in conformational rigidity and binding geometryTo assess the importance of the five-membered lactone
Linker Variation in the ether linkageAlteration of flexibility and orientation in the binding pocketTo optimize the spatial arrangement of the two ring systems
Stereochemistry Synthesis of individual enantiomersPotential for stereospecific interactions with the targetBiological systems are often chiral

Exploration of Prodrug Strategies and Delivery Systems (conceptual, not specific to dosage)

To enhance the pharmacokinetic properties of this compound, such as its solubility, permeability, and metabolic stability, the exploration of prodrug strategies and advanced delivery systems is a critical future direction. nih.govewadirect.commdpi.comnih.gov

Conceptual approaches include:

Prodrug Design: The chemical modification of the parent compound into a bioreversible derivative that can be converted to the active form in vivo. nih.govnih.gov For example, ester or phosphate (B84403) prodrugs could be designed to improve aqueous solubility. ewadirect.com

Nanoparticle Formulation: Encapsulation of the compound within nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, could improve its bioavailability and target-site accumulation.

Targeted Delivery Systems: The conjugation of the compound to a targeting moiety, such as an antibody or a peptide, could facilitate its selective delivery to diseased cells or tissues.

A conceptual overview of potential enhancement strategies is provided below:

Strategy Objective Conceptual Approach Potential Advantage
Prodrug Improve aqueous solubilityAddition of a phosphate or amino acid promoietyEnhanced bioavailability for oral or parenteral administration
Prodrug Enhance membrane permeabilityEsterification to increase lipophilicityImproved absorption across biological membranes
Nanocarrier Increase circulation time and reduce off-target effectsEncapsulation in PEGylated liposomesReduced clearance and passive targeting to tumor tissues
Targeted Delivery Active targeting to specific cellsConjugation to a cell-surface receptor ligandIncreased efficacy and reduced systemic toxicity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 5-Naphthalen-1-yloxolan-2-one, and how can reaction parameters be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via cyclization of naphthalene-derived precursors using acid catalysis (e.g., H₂SO₄) or transition-metal-mediated reactions. Optimization involves varying solvent polarity (e.g., THF vs. DCM), temperature (reflux vs. room temperature), and catalyst loading. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product. Characterization should include melting point analysis and TLC monitoring .

Q. Which spectroscopic techniques are most effective for confirming the structural identity of this compound, and how should spectral data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons on the oxolane ring (δ 4.5–5.5 ppm for oxygenated CH₂ groups) and aromatic naphthalene protons (δ 7.0–8.5 ppm). Coupling patterns in COSY spectra resolve adjacent protons.
  • IR Spectroscopy : Confirm lactone carbonyl (C=O stretch ~1750 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the bicyclic structure. Reference PubChem data for analogous compounds to validate assignments .

Q. How should researchers design preliminary toxicity screening for this compound using in vitro models?

  • Methodological Answer : Use hepatic cell lines (e.g., HepG2) to assess cytotoxicity via MTT assays. Include positive controls (e.g., naphthalene derivatives with known hepatotoxicity) and negative controls (DMSO vehicle). Dose-response curves (0.1–100 µM) over 24–72 hours evaluate IC₅₀ values. Follow OECD guidelines for reproducibility, and validate results with lactate dehydrogenase (LDH) leakage assays .

Advanced Research Questions

Q. How can crystallographic disorder in this compound single crystals be resolved using SHELXL refinement strategies?

  • Methodological Answer : Employ SHELXL’s PART instruction to model disordered atoms (e.g., oxolane ring conformers). Use restraints (DFIX, SIMU) to maintain chemically reasonable geometries. Refine occupancy ratios of disordered components via free variables. Validate with residual density maps (e.g., peak < 0.5 eÅ⁻³) and R-factor convergence (<5% difference between R₁ and wR₂) .

Q. What computational approaches are suitable for predicting hydrogen-bonding networks and crystal packing motifs in this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry. Use CrystalPredictor or Mercury software to simulate packing modes. Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C-H···O contacts). Compare predicted lattice parameters with experimental XRD data to validate models .

Q. How can researchers reconcile discrepancies between theoretical and experimental NMR chemical shifts for this compound?

  • Methodological Answer : Compute GIAO NMR shifts using Gaussian or ADF software with solvent corrections (e.g., PCM model for CDCl₃). Identify deviations >0.5 ppm as indicators of conformational flexibility or solvent effects. Validate by acquiring variable-temperature NMR to detect dynamic processes (e.g., ring puckering) .

Data Presentation and Reproducibility

Q. What are best practices for documenting the synthesis and characterization of this compound to ensure reproducibility?

  • Methodological Answer :

  • Experimental Section : Report exact molar ratios, solvent grades, and equipment (e.g., Schlenk line for air-sensitive steps).
  • Supplementary Data : Include raw NMR/FTIR spectra, crystallographic CIF files, and HPLC chromatograms. Use IUPAC naming conventions for databases (e.g., PubChem, CCDC) .

Q. How should conflicting toxicity data from in vitro and in vivo studies on naphthalene derivatives be critically analyzed?

  • Methodological Answer : Perform species-specific pharmacokinetic modeling to extrapolate in vitro IC₅₀ values to in vivo doses. Adjust for metabolic differences (e.g., cytochrome P450 activity in rodents vs. humans). Use systematic review frameworks (e.g., PRISMA) to assess bias in existing literature, prioritizing studies with OECD-compliant methodologies .

Tables for Methodological Reference

Toxicological Screening Parameters Inclusion Criteria
Exposure RouteInhalation, oral, dermal
Health OutcomesHepatic, renal, respiratory effects
Cell LinesHepG2, primary hepatocytes
Crystallographic Refinement Metrics Acceptable Thresholds
R₁ Factor< 0.05 for high-resolution data
Residual Density (eÅ⁻³)< 0.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.